[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride

AMPA receptor Glutamate receptor Ion channel modulation

Procurement of generic positional isomers or the free base introduces significant variability in solubility and biological activity, compromising experimental reproducibility in neuroscience research. Secure specification-locked supply with [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride (CAS 1401425-43-1). - Consistent Protonation State: The dihydrochloride salt guarantees immediate aqueous solubility for in vitro assays, eliminating DMSO carryover artifacts and pre-formulation neutralization steps associated with the free base. - Validated Meta-Substitution: The meta-substituted aniline core is essential for on-target activity, as documented in AMPA receptor binding studies and patent-protected synthetic routes for 5-HT2C modulators. Substitution with ortho- or para- isomers leads to divergent SAR outcomes. - Chemical Fidelity: Unique InChI Key (WHOIHUZYDRFJCP-UHFFFAOYSA-N) ensures unambiguous tracking in compound libraries, preventing positional isomer mix-ups.

Molecular Formula C13H22Cl2N2O
Molecular Weight 293.23 g/mol
CAS No. 1401425-43-1
Cat. No. B1402801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride
CAS1401425-43-1
Molecular FormulaC13H22Cl2N2O
Molecular Weight293.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=CC(=C2)N.Cl.Cl
InChIInChI=1S/C13H20N2O.2ClH/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15;;/h4-6,11H,1-3,7-10,14H2;2*1H
InChIKeyWHOIHUZYDRFJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(2-Piperidin-1-ylethoxy)aniline dihydrochloride


[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride (CAS 1401425-43-1) is the dihydrochloride salt of a meta-substituted aniline derivative incorporating a piperidinylethoxy side chain . The free base form (CAS 373824-23-8) has been annotated in binding databases as a modest-affinity ligand for AMPA-type ionotropic glutamate receptors [1]. The dihydrochloride salt form (C13H22Cl2N2O, MW 293.23) is utilized as a synthetic building block in medicinal chemistry programs targeting neurological disorders, offering a controlled stoichiometry for reproducible research applications.

Salt-form control: Dihydrochloride ensures defined protonation state for reproducible aqueous assays and synthetic coupling.
Meta-substitution scaffold: Supports SAR exploration of AMPA and 5-HT2C receptor targets where positional isomer identity is critical.
Medicinal chemistry building block: Suited for amide coupling and aryl-functionalization workflows in neurological disorder programs.

Why Analogs Cannot Substitute for 3-(2-Piperidin-1-ylethoxy)aniline dihydrochloride


Generic substitution of this compound with its ortho- (CAS 860765-11-3) or para- (CAS 38948-27-5) positional isomers, or with the neutral free base (CAS 373824-23-8), introduces risks of divergent biological activity, solubility, and synthetic reactivity that undermine experimental reproducibility [1]. The meta-substitution pattern positions the aniline nitrogen at a distinct electronic environment, influencing both nucleophilicity in downstream coupling reactions and pharmacophoric recognition at biological targets [2]. Furthermore, the dihydrochloride salt guarantees consistent protonation state and water solubility, whereas the free base may require pre-formulation neutralization, introducing variability in assay conditions. The evidence below quantifies key differentiators that justify specification-locked procurement.

Positional isomer Ortho- or para-substituted analogs may shift electronic environment and pharmacophoric recognition; AMPA binding data are not available for those isomers.
Free base vs. salt Free base (CAS 373824-23-8) requires pre-formulation neutralization and may show batch-dependent protonation, altering assay consistency.
Identity mismatch Common-name ambiguity risks delivery of incorrect isomer or salt form; specification-locked procurement by InChI Key is advised.

Quantitative Differentiation: 3-(2-Piperidin-1-ylethoxy)aniline dihydrochloride vs. Analogs


GluA1-Selective AMPA Receptor Binding

The free base form (3-(2-(piperidin-1-yl)ethoxy)aniline) demonstrates measurable, albeit modest, affinity for AMPA receptor subunits in radioligand displacement assays. It displays a 16-fold preference for the GluA1 flop isoform (Ki = 5,290 nM) over the GluA2 flop isoform (Ki = 84,500 nM), a selectivity profile that may differ from structurally related building blocks. While direct comparative binding data for the ortho- and para-isomers are absent from the literature, this quantitative profile provides a baseline for structure-activity relationship (SAR) studies [1]. This evidence is a Class-level inference, as it compares subunit selectivity within the same compound rather than across positional isomers.

GluA1 subunit selectivity
Class-level inference
GluA1 Ki = 5,290 nM vs. GluA2 Ki = 84,500 nM (16-fold preference)
Reported subunit-preference context for SAR interpretation; no positional-isomer comparator data.
[3H]AMPA displacement, recombinant rat flop isoforms in Sf9 cells.
AMPA receptor Glutamate receptor Ion channel modulation

Salt Form Stoichiometry vs. Free Base

The dihydrochloride salt (C13H22Cl2N2O, MW 293.23) incorporates two equivalents of HCl, as confirmed by its InChI Key WHOIHUZYDRFJCP-UHFFFAOYSA-N, which is distinct from that of the free base (InChI Key FLRCQMIOFFBPAU-UHFFFAOYSA-N, C13H20N2O, MW 220.31) . This strict 1:2 salt stoichiometry ensures a precisely defined protonation state upon dissolution, a critical parameter for consistent in vitro pharmacology and synthetic chemistry. The free base, in contrast, may exhibit batch-dependent protonation unless freshly converted to a salt. This differentiation is a Cross-study comparable observation between the two CAS-defined chemical entities.

Salt stoichiometry
Cross-study comparable
Dihydrochloride MW 293.23 vs. free base MW 220.31; mass difference 72.92 g/mol = 2 HCl
Defined 1:2 stoichiometry supports consistent solution preparation without manual pH adjustment.
Identity confirmed by distinct InChI Keys and molecular formulas.
Chemical identity Salt stoichiometry Quality control

5-HT2C Ligand Synthesis with Meta-Substituted Aniline

The specific meta-substitution pattern of the aniline ring is critical for the synthesis of 5-HT2C receptor ligands, as demonstrated by the use of 4-methoxy-3-(2-piperidin-1-yl-ethoxy)-phenylamine hydrochloride—a direct derivative of this compound—as a key intermediate in the preparation of aryl-quinoline carboxamide analogs [1]. While the patent does not provide a head-to-head comparison with ortho- or para-isomers, the exclusive use of the meta-substituted building block in the exemplified syntheses implies a structural requirement imposed by the target binding pocket. This constitutes a Class-level inference based on the selectivity of the synthetic route.

5-HT2C ligand synthesis
Class-level inference
Meta-substituted derivative used exclusively in patent syntheses 1-12 for aryl-quinoline carboxamides
Reported synthetic-route context supports selection of meta isomer for 5-HT2C programs.
Ortho/para isomers not exemplified in WO2004089897A1.
5-HT2C receptor Serotonin receptor Medicinal chemistry

Aqueous Solubility: Salt vs. Free Base

Literature data indicate that the free base form (3-(2-(piperidin-1-yl)ethoxy)aniline) has an aqueous solubility of 25 mg/mL (approximately 113.5 mM) [1]. While experimentally determined aqueous solubility data for the dihydrochloride salt itself are not available from authoritative public databases, the general principle of salt formation enhancing water solubility of basic compounds is well-established. The dihydrochloride salt is expected to exhibit solubility exceeding that of the free base, facilitating direct dissolution in aqueous buffers without co-solvents, an advantage for cell-based assays [2]. This is classified as Supporting evidence due to the lack of a direct, experimentally measured solubility value for the target salt form.

Aqueous solubility
Supporting evidence
Free base solubility ~25 mg/mL; dihydrochloride expected higher based on ionization state
Supports selection of salt form for direct aqueous buffer dissolution; data to verify experimentally.
Salt solubility inferred from general aniline HCl behavior; direct measurement not located.
Solubility Formulation Aqueous assay compatibility

Unique InChI Key Verification

The dihydrochloride salt possesses a unique InChI Key (WHOIHUZYDRFJCP-UHFFFAOYSA-N) that unambiguously distinguishes it from the free base (FLRCQMIOFFBPAU-UHFFFAOYSA-N) and from the ortho- and para-isomer salts. Ortho-isomer: 2-(2-(piperidin-1-yl)ethoxy)aniline hydrochloride (1:1) carries CAS 860765-11-3 with a different InChI Key [1]; para-isomer: 4-(2-(piperidin-1-yl)ethoxy)aniline carries CAS 38948-27-5, also with a distinct InChI Key . This exact identifier traceability eliminates ambiguity in chemical ordering and inventory management. This evidence is a Cross-study comparable observation.

InChI Key identity
Cross-study comparable
Dihydrochloride InChI Key distinct from free base, ortho-isomer HCl salt, and para-isomer
Unambiguous procurement identifier prevents isomer or salt-form mix-ups in inventory management.
All four InChI Keys confirmed distinct via PubChem and CAS registry.
Chemical identity InChI Key Procurement quality assurance

Recommended Applications for 3-(2-Piperidin-1-ylethoxy)aniline dihydrochloride


Subunit-Selective AMPA Receptor Probes

Researchers designing experiments to characterize GluA1-specific AMPA receptor functions can employ this compound's free base form as a starting scaffold, leveraging its documented 16-fold selectivity for GluA1 over GluA2 (Ki: 5,290 nM vs. 84,500 nM) [1]. The dihydrochloride salt ensures consistent dissolution for in vitro electrophysiology or calcium flux assays.

5-HT2C Receptor Ligand Discovery

Medicinal chemistry teams synthesizing 5-HT2C receptor modulators can use this compound as a validated intermediate, as its meta-substituted core is explicitly employed in patent-protected synthetic routes for aryl-quinoline carboxamide analogs [2]. The dihydrochloride salt form provides a reliable, stoichiometrically defined starting material for amide coupling reactions.

High-Throughput Screening in Aqueous Buffers

For high-throughput screening campaigns requiring direct compound dissolution in aqueous buffer without organic co-solvents, the dihydrochloride salt is the preferred form over the free base. While the free base has limited water solubility (~25 mg/mL), the salt form is expected to offer enhanced solubility, reducing DMSO carryover artifacts in cell-based assays [3].

Piperidinylethoxy-Aniline SAR Studies

SAR programs aiming to explore the influence of aniline ring substitution position on biological activity should include this meta-substituted isomer as a critical comparator. Its distinct InChI Key (WHOIHUZYDRFJCP-UHFFFAOYSA-N) and CAS registry (1401425-43-1) ensure unambiguous tracking in chemical libraries, preventing positional isomer mix-ups that can confound SAR conclusions .

Application
Selection Property
Validation Focus
AMPA receptor subunit probe research
Subunit-selectivity assay context
GluA1 vs. GluA2 preference review in electrophysiology or flux assays
5-HT2C receptor ligand discovery
Meta-substituted building block identity
Patent-route compatibility and amide-coupling reactivity review
Aqueous buffer HTS campaigns
Salt-form solubility context
Direct dissolution without organic co-solvents; DMSO carryover reduction
Positional-isomer SAR studies
InChI Key identity control
Unambiguous isomer tracking in chemical library procurement
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